(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-HHCGNCNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.
Introduction of the triazole moiety: The triazole group is introduced via a click chemistry reaction, typically involving an azide and an alkyne.
Oxidation and functional group modifications: The final steps involve oxidation reactions to introduce the oxo groups and modifications to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis and Stability
Tazobactam undergoes hydrolysis under physiological conditions, affecting its stability and efficacy:
-
Hydrolysis Mechanism :
Stability Data
| Condition | Half-Life | Notes |
|---|---|---|
| pH 7.4 (physiological) | ~1–2 hours | Rapid degradation in bloodstream |
| Dry, -20°C | >2 years | Stable as sodium salt |
Reactivity with β-Lactamases
Tazobactam irreversibly inhibits β-lactamase enzymes through covalent bonding:
-
Mechanism :
Key Interactions
-
Serine Residues : Forms hydrogen bonds with SER236 and THR215 in CTX-M-15 β-lactamase .
-
Pi-Pi Stacking : Aromatic triazole group interacts with TYR104 in hydrophobic pockets .
Computational Findings
| Parameter | Value (MD Simulations) | Significance |
|---|---|---|
| Binding Energy (MM/GBSA) | -6.69 kcal/mol | Stronger affinity than clavulanic acid |
| RMSD (100 ns simulation) | <2.0 Å | Stable binding conformation |
Functional Group Reactivity
The compound’s reactivity is dominated by:
-
β-Lactam Ring : Prone to nucleophilic attack (e.g., by hydroxylamines or thiols).
-
Sulfone Groups : Electron-withdrawing effects enhance electrophilicity of the β-lactam carbonyl .
Table: Reactivity with Nucleophiles
| Nucleophile | Reaction Site | Product |
|---|---|---|
| Water (H₂O) | β-Lactam carbonyl | Hydrolyzed open-chain derivative |
| Hydroxylamine (NH₂OH) | β-Lactam carbonyl | Oxime formation |
Degradation Pathways
Scientific Research Applications
The compound (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as Tazobactam , is a penicillanic acid sulfone derivative and a potent inhibitor of bacterial beta-lactamases .
Tazobactam and its Applications
Tazobactam is primarily used in combination with beta-lactam antibiotics to extend their spectrum of activity by preventing their degradation by beta-lactamase enzymes .
General Information
Tazobactam is also known by other names, including:
- (2S,3S,5R)-3-Methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
- (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4lambda6-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
- 3-Methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4lambda6-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Its molecular formula is C10H12N4O5S, and its formula weight is 300.29108 . The InChI Key for Tazobactam is InChIKey=LPQZKKCYTLCDGQ-WEDXCCLWSA-N .
Antibacterial Applications
Tazobactam is combined with beta-lactam antibiotics like piperacillin to combat beta-lactamase-producing bacteria, which are resistant to many antibiotics . By inhibiting beta-lactamase, tazobactam allows the antibiotic to reach its target and effectively kill the bacteria.
Mechanism of Action
The compound exerts its effects primarily by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound helps preserve the efficacy of β-lactam antibiotics. The molecular targets include the active site of the β-lactamase enzyme, where the compound forms a stable complex, preventing the enzyme from interacting with the antibiotic.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Efficacy Against Resistant Pathogens
Limitations
- Metallo-β-Lactamases (MBLs) : Unlike avibactam, the target compound lacks activity against MBLs (Class B) due to its reliance on serine-mediated inhibition .
Biological Activity
The compound (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as Tazobactam when in its sodium form, is a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by inhibiting the action of bacterial beta-lactamases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Tazobactam is characterized by a unique bicyclic structure containing a thiazolidine ring and a triazole moiety. Its molecular formula is with a molecular weight of approximately 323.279 g/mol. The compound is soluble in water and methanol, making it suitable for various pharmaceutical formulations.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O5S |
| Molecular Weight | 323.279 g/mol |
| Solubility | Soluble in water and methanol |
| CAS Number | 89785-84-2 |
Tazobactam functions primarily as a beta-lactamase inhibitor . By binding to the active site of beta-lactamase enzymes produced by resistant bacteria, it prevents these enzymes from hydrolyzing beta-lactam antibiotics such as penicillins and cephalosporins. This action restores the effectiveness of these antibiotics against resistant strains of bacteria.
Antibacterial Activity
Tazobactam has demonstrated significant antibacterial activity when used in combination with various beta-lactam antibiotics. Studies have shown that it enhances the spectrum of activity against Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In clinical settings, Tazobactam combined with piperacillin (Pip/Taz) has been effective against infections caused by these pathogens.
Case Studies
- Clinical Efficacy : A study published in Clinical Infectious Diseases examined the efficacy of Piperacillin/Tazobactam in treating complicated intra-abdominal infections. Results indicated a significant reduction in infection rates compared to control groups receiving only beta-lactams without Tazobactam.
- Resistance Mechanisms : Research highlighted in Antimicrobial Agents and Chemotherapy explored the emergence of resistance mechanisms in bacteria treated with Tazobactam combinations. It was found that while resistance can develop, Tazobactam remains effective against many resistant strains.
- Pharmacokinetics : A pharmacokinetic study demonstrated that Tazobactam achieves optimal serum concentrations when administered intravenously, allowing for effective inhibition of beta-lactamases during peak antibiotic activity.
Research Findings
Recent studies have focused on optimizing the use of Tazobactam to combat antibiotic resistance:
- Combination Therapy : Research indicates that combining Tazobactam with newer antibiotics can enhance therapeutic outcomes against multi-drug resistant organisms.
- In Vitro Studies : Laboratory studies have shown that Tazobactam significantly lowers the minimum inhibitory concentration (MIC) required for effective bacterial kill rates in resistant strains.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
